Taz posa
Description
Tazarotene/Betamethasone (Taz/Bp) is a topical combination therapy comprising tazarotene (a third-generation retinoid) and betamethasone dipropionate (a potent corticosteroid). It is primarily used for treating plaque psoriasis due to its dual mechanism of action:
- Tazarotene modulates keratinocyte differentiation and proliferation by binding to retinoic acid receptors (RAR-γ), reducing hyperkeratosis and inflammation .
- Betamethasone dipropionate suppresses inflammatory cytokines (e.g., TNF-α, IL-8) and inhibits T-cell activation, alleviating erythema and scaling .
Clinical trials demonstrate its efficacy in achieving PASI75 (75% reduction in Psoriasis Area and Severity Index) in 35.83% of patients after 4 weeks, significantly outperforming monotherapies and placebo . Its safety profile is favorable, with adverse events (e.g., irritation, dryness) occurring in 12.50% of patients, lower than tazarotene alone (31.67%) .
Properties
Molecular Formula |
C39H44FN11O4 |
|---|---|
Molecular Weight |
749.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C39H44FN11O4/c1-3-37(28(2)52)51-38(53)49(27-45-51)32-6-4-30(5-7-32)46-14-16-47(17-15-46)31-8-11-34(12-9-31)54-20-29-19-39(55-21-29,22-48-25-41-23-43-48)35-13-10-33(18-36(35)40)50-26-42-24-44-50/h4-13,18,23-29,37,52H,3,14-17,19-22H2,1-2H3/t28-,29+,37-,39-/m0/s1 |
InChI Key |
FQTNOMZYUNLLJQ-AEGYNBBGSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F |
Origin of Product |
United States |
Preparation Methods
High-Throughput Screening and Cell-Based Assays for TAZ Activators
A notable approach to identifying TAZ activators involves screening large chemical libraries using cell-based assays. For example, a study screened 18,459 small molecules using MCF10A cells engineered to overexpress TAZ. The assay measured sphere formation, which depends on TAZ activity, as a functional readout of activation. This screening yielded 50 compounds that induced sphere formation and enhanced TAZ-TEAD reporter activity, with a subset promoting myogenesis in mouse myoblast cells.
| Compound ID | Chemical Name/Description | Activity Profile |
|---|---|---|
| FKL01303 | 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methylindol-3-yl]ethenone (Amendol) | Activates sphingosine-1-phosphate receptor 1, indirectly activating TAZ |
| IBS004735 | Novel uncharacterized TAZ activator | Strong promoter of myogenesis in C2C12 cells |
| IBS008738 | Previously characterized TAZ activator | Promotes skeletal muscle repair, prevents muscle atrophy |
| IBS000145 | Uncharacterized compound | Activity to be reported |
This method relies on biological activity screening rather than direct chemical synthesis, highlighting the importance of functional assays in identifying TAZ modulators.
Preparation of Biomimetic Materials Influencing TAZ Pathways
Recent studies explore biomaterials that modulate TAZ activity indirectly through cellular mechanotransduction and biomineralization. For example, marine sponge-derived spicule microparticles (SPM) are prepared by:
- Freezing spicules in liquid nitrogen for 1 hour.
- Grinding frozen spicules into microsized particles using mortar and pestle.
- Sieving through 25-μm and 10-μm meshes to obtain uniform particle size.
- Sterilization by ultraviolet treatment for 1 hour before use.
These particles are combined with enzymatically cross-linked hydrogels made from tyramine-conjugated hyaluronic acid and chondroitin sulfate to create composite scaffolds that influence TAZ signaling in bone and cartilage biology.
| Preparation Step | Description |
|---|---|
| Freezing | 1 hour in liquid nitrogen |
| Grinding | Mortar and pestle in frozen state |
| Sieving | Sequential through 25-μm and 10-μm meshes |
| Sterilization | Ultraviolet treatment for 1 hour |
| Hydrogel synthesis | EDC/NHS coupling of tyramine to hyaluronic acid/chondroitin sulfate |
| Enzymatic cross-linking | Addition of tyrosinase enzyme to induce gelation |
This method is relevant for preparing materials that modulate TAZ activity via biomechanical cues rather than direct chemical activation.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
“Taz posa” undergoes various chemical reactions, including phosphorylation and ubiquitination in response to Hippo signaling . Common reagents used in these reactions include mammalian Ste20-like kinases 1 and 2, large tumor suppressor kinases 1 and 2, and β-TrCP-mediated ubiquitination . The major products formed from these reactions are phosphorylated and dephosphorylated forms of "this compound" .
Scientific Research Applications
“Taz posa” has a wide range of scientific research applications. It is extensively studied in the context of organ development, tissue regeneration, and tumor progression . In cancer research, “this compound” is associated with tumor growth and metastasis, making it a potential target for cancer therapy . Additionally, it plays a role in the self-renewal of embryonic and mesenchymal stem cells, making it relevant in regenerative medicine .
Mechanism of Action
The mechanism of action of “Taz posa” involves its role as a transcriptional coactivator with PDZ-binding motif . It interacts with various transcription factors to regulate gene expression, particularly in the Hippo signaling pathway . When the Hippo pathway is inactive, “this compound” is dephosphorylated and localized in the nucleus, where it activates target genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Findings :
- Superior Efficacy: Taz/Bp outperforms both Taz and Bp monotherapies in PASI75/90 responses, likely due to synergistic anti-inflammatory and antiproliferative effects .
- Safety: Taz/Bp’s adverse event rate is comparable to Bp monotherapy (12.50% vs. 8.33%) and significantly lower than Taz alone (31.67%) .
Mechanistic Differentiation
- Taz/Bp vs. Calcipotriol/Betamethasone: While both are combination therapies, calcipotriol (a vitamin D analog) primarily inhibits keratinocyte proliferation via calcium signaling, whereas tazarotene targets RAR-γ. Taz/Bp shows faster onset (PASI75 at 4 weeks vs. 6–8 weeks for calcipotriol combinations) .
- Taz/Bp vs.
Molecular Targets and Pathways
- TAZ Modulators in Other Contexts: TM-25659: A small-molecule TAZ modulator enhances osteoblast differentiation by promoting nuclear TAZ localization, contrasting with Taz/Bp’s dermatological focus . YAP/TAZ Inhibitors: In fibrosis and cancer, YAP/TAZ inhibitors (e.g., statins, trigonelline) block mechanotransduction pathways, unlike Taz/Bp’s direct cytokine suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
